1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole
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Overview
Description
1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 3-chloro-3-(4-chlorophenyl)-propenal with methyl isopropyl ketone, followed by bromination and subsequent cyclization with ring contraction in the presence of aqueous liquors . This method ensures the formation of the desired triazole ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole
- This compound derivatives
- Other triazole compounds with similar structures
Uniqueness
The uniqueness of this compound lies in its specific arrangement of chloro and phenyl groups, which confer distinct chemical and biological properties. Compared to other triazoles, this compound may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
88427-12-7 |
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Molecular Formula |
C17H13Cl2N3 |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
1-[3-chloro-2-(4-chlorophenyl)-3-phenylprop-2-enyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H13Cl2N3/c18-15-8-6-13(7-9-15)16(10-22-12-20-11-21-22)17(19)14-4-2-1-3-5-14/h1-9,11-12H,10H2 |
InChI Key |
BODCWIOHINJEOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(CN2C=NC=N2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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